![molecular formula C11H17N5 B1429621 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine CAS No. 1415719-57-1](/img/structure/B1429621.png)
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound features a unique structure with two pyrazole rings connected via a methylene bridge, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-methyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted pyrazole derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds featuring pyrazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole-based compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific compound has been shown to enhance apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial efficacy. Pyrazole derivatives have been noted for their ability to combat various bacterial and fungal infections. Preliminary assays suggest that this specific compound exhibits potent activity against several strains of bacteria, indicating potential use in developing new antibiotics .
- Anti-inflammatory Effects : Inflammation is a key factor in many chronic diseases. Research has pointed to the anti-inflammatory potential of pyrazole derivatives. The compound may inhibit pro-inflammatory cytokines, providing a pathway for therapeutic applications in treating conditions like arthritis and other inflammatory disorders .
Agricultural Science
- Pesticidal Activity : The unique chemical structure of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine allows it to function as a pesticide. Studies have shown that compounds with similar pyrazole structures can effectively manage pest populations while being less harmful to beneficial insects . This characteristic makes it an attractive candidate for sustainable agricultural practices.
- Herbicidal Properties : The compound's ability to inhibit specific enzymatic pathways in plants suggests potential use as a herbicide. Research indicates that similar pyrazole compounds can selectively target weed species without affecting crop yield, highlighting its utility in integrated weed management strategies .
Material Science
- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been explored for their ability to enhance mechanical properties and thermal stability. This compound can serve as a functional monomer or additive in the synthesis of advanced materials used in coatings, adhesives, and composites .
- Nanotechnology : Recent studies have investigated the use of pyrazole-based compounds in the synthesis of nanoparticles with tailored properties for drug delivery systems. The unique interactions at the molecular level can facilitate the targeted release of therapeutic agents, improving treatment efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
- 3-methyl-1H-pyrazol-5-amine
- 1-ethyl-3-methyl-1H-pyrazole-5-amine
Uniqueness
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine is unique due to its dual pyrazole ring structure connected via a methylene bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine, also known by its CAS number 1415719-57-1, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C11H17N5, with a molecular weight of 219.29 g/mol. The structure features a pyrazole core which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound in focus. Research indicates that compounds containing the pyrazole scaffold can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Reference |
---|---|---|
MDA-MB-231 (Breast) | 3.79 | |
HepG2 (Liver) | 26 | |
A549 (Lung) | 49.85 | |
HeLa (Cervical) | Not reported |
The compound has shown significant cytotoxic effects against several cancer types, particularly breast and liver cancers, suggesting its potential as an anticancer agent.
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, studies have demonstrated that certain pyrazole compounds can activate apoptotic pathways in cancer cells while sparing normal cells from toxicity .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Table 2: Anti-inflammatory Activity Overview
Compound | Activity Type | Reference |
---|---|---|
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxicity against Hep-2 cells | |
Ethyl-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole | Anti-inflammatory activity reported |
Case Studies
Several case studies have further elucidated the biological activity of pyrazole derivatives:
- Study on HepG2 Cells : A recent study evaluated the antiproliferative effects of various pyrazole derivatives on HepG2 liver cancer cells, reporting significant growth inhibition at concentrations as low as 26 µM .
- Breast Cancer Research : Another investigation focused on MDA-MB-231 breast cancer cells, where compounds demonstrated IC50 values indicative of potent antiproliferative activity .
Properties
IUPAC Name |
2-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-4-15-6-10(9(3)14-15)7-16-11(12)5-8(2)13-16/h5-6H,4,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPUHZIPUVTLKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2C(=CC(=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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